Ponceau 3R free acid

Description

Introduction to Ponceau 3R Free Acid

Nomenclature and Chemical Identification

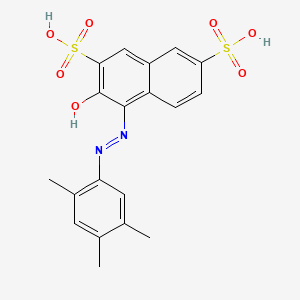

This compound belongs to the azo dye family, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) linking aromatic groups. Its systematic IUPAC name, 3-hydroxy-4-[(E)-2-(2,4,5-trimethylphenyl)diazenyl]-2,7-naphthalenedisulfonic acid , reflects its structural complexity. The compound is also identified by several synonyms, including Food Red 6 free acid , C.I. 16155 , and FD&C Red No. 1 .

Key Identifiers:

- CAS Registry Number : 3564-09-8 (sodium salt form); 25738-43-6 (free acid form)

- Molecular Formula : C₁₉H₁₈N₂O₇S₂

- Molecular Weight : 450.48 g/mol

- Colour Index Number : 16155

The structural formula features a naphthalene backbone substituted with two sulfonic acid groups (-SO₃H) at positions 2 and 7, a hydroxyl group (-OH) at position 3, and an azo bond connecting to a 2,4,5-trimethylphenyl group. This configuration confers water solubility and stability under acidic conditions, making it suitable for dyeing applications.

Physicochemical Properties:

| Property | Value |

|---|---|

| Appearance | Dark red powder or crystals |

| Solubility | Soluble in water, acids; slightly soluble in alcohol |

| Melting Point | Decomposes above 300°C |

| Spectral Absorption | λₘₐₓ ≈ 500–520 nm (aqueous) |

Regulatory Classification as a Delisted Food Additive

The delisting of this compound exemplifies the application of the Delaney Clause (21 U.S.C. § 348(c)(3)), which mandates the prohibition of additives shown to induce cancer in humans or animals. Key regulatory milestones include:

Timeline of Regulatory Actions:

The FDA’s 2025 determination acknowledged that while the mechanism of carcinogenicity in male rats (thyroid follicular cell hyperplasia) is not directly relevant to humans, the Delaney Clause necessitated delisting. California’s AB 418 (2023) accelerated industry reformulation by banning the dye in school foods by 2027, prefiguring federal action.

Global Regulatory Status:

Structure

3D Structure

Properties

CAS No. |

25738-43-6 |

|---|---|

Molecular Formula |

C19H18N2O7S2 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C19H18N2O7S2/c1-10-6-12(3)16(7-11(10)2)20-21-18-15-5-4-14(29(23,24)25)8-13(15)9-17(19(18)22)30(26,27)28/h4-9,22H,1-3H3,(H,23,24,25)(H,26,27,28) |

InChI Key |

OQQYJPVCDFFEIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ponceau 3R free acid involves the diazotization of 2,4,5-trimethylaniline followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Acid-Base Reactions and Solubility

The sulfonic acid groups confer water solubility and pH-dependent behavior:

-

Acidic conditions : Forms a cherry-red solution due to protonation of sulfonate groups .

-

Basic conditions : Deprotonates to form disulfonate salts (e.g., sodium derivatives like Ponceau 3R) .

| Solvent | Solubility Profile | Reference |

|---|---|---|

| Water | Highly soluble (forms stable solutions) | |

| Alcohol | Slightly soluble | |

| Alkaline solutions | Insoluble (precipitates as free acid) |

Oxidative Degradation Reactions

The azo bond (-N=N-) is the primary site for oxidative cleavage. Theoretical DFT studies on analogous azo dyes (e.g., Ponceau S) reveal:

-

Hydroxyl radical (- OH) attack : Electrophilic - OH radicals target the nucleophilic nitrogen in the azo bond.

Electro-Fenton Process (experimental extrapolation):

| Parameter | Optimal Condition | Degradation Efficiency | Products |

|---|---|---|---|

| pH | 3.0 | 74.35% | Sulfonated aromatic amines |

| Fe²⁺ concentration | 0.1 mM | CO₂, H₂O, inorganic ions |

Thermal Decomposition

Pyrolysis releases toxic gases:

| Temperature Range | Observed Outputs | Hazard Profile |

|---|---|---|

| >300°C | NOₓ, SOₓ, volatile organics | Confirmed carcinogen |

Reactivity with Other Chemicals

This compound exhibits hazardous interactions with:

-

Strong oxidizers : Potential explosive reactions due to azo group instability .

-

Reducing agents : Azo bond reduction forms aromatic amines (e.g., 2,4,5-trimethylaniline), which are mutagenic .

| Reactant Class | Example | Observed Reaction |

|---|---|---|

| Alkali metals | Sodium | Flammable gas generation |

| Halogenated organics | Chloroform | Toxic byproduct formation |

Photochemical Behavior

While direct data on this compound is limited, studies on structurally similar azo dyes suggest:

-

UV exposure : Accelerates azo bond cleavage via radical mechanisms .

-

Quantum yield : ~0.15 for decolorization under UV/H₂O₂ systems (estimated) .

Key Research Findings

-

The azo bond’s susceptibility to electrophilic attack makes advanced oxidation processes (e.g., electro-Fenton) effective for degradation .

-

Sulfonic acid groups enhance water solubility but do not significantly alter redox reactivity compared to non-sulfonated azo dyes .

-

Thermal decomposition pathways align with IARC Group 2B carcinogenicity classification due to toxic byproducts .

Scientific Research Applications

Analytical Applications

Protein Visualization:

Ponceau 3R free acid is commonly used as a staining agent in Western blotting. It provides a rapid method for visualizing proteins on membranes such as PVDF and nitrocellulose. The dye stains proteins pink or light red, allowing for easy inspection of protein transfer . Its limit of detection is approximately 250 ng of transferred protein, making it suitable for various analytical applications.

Quantification Techniques:

Recent studies have developed cost-effective methods for protein quantification using Ponceau 3R staining. For instance, a dot-blot assay has been introduced that allows for the reliable quantification of protein concentrations in lysates, demonstrating a significant reduction in costs compared to traditional methods like the BCA assay . This technique enhances the efficiency of protein analysis while maintaining accuracy.

Biological Research Applications

Interaction with Biological Molecules:

The interactions of this compound with proteins and nucleic acids are critical for understanding its biological activity. Studies have shown that the dye can form complexes with proteins, which aids in visualizing and analyzing protein behavior in various biological contexts. However, concerns regarding its potential toxicity and carcinogenicity have emerged, necessitating careful consideration of its use in food products and biological assays .

Case Studies:

-

Western Blotting Normalization:

A study demonstrated the effectiveness of Ponceau S (a related compound) in normalizing total protein levels during Western blotting. The researchers found that using a 0.01% solution provided comparable results to more expensive alternatives while being cost-effective . -

Protein Extraction Efficiency:

Another investigation highlighted the use of Ponceau S staining to improve protein extraction from tissues or cells lysed in SDS gel loading buffer. This method allowed for more complete protein extraction and facilitated subsequent experiments without significant loss of material .

Safety Considerations

While this compound has valuable applications, it is classified by the International Agency for Research on Cancer as Group 2B, indicating it is possibly carcinogenic to humans . This classification underscores the importance of handling this compound with care and adhering to safety protocols during laboratory use.

Mechanism of Action

The mechanism of action of Ponceau 3R free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The compound’s ability to bind to proteins makes it useful in staining techniques, where it helps visualize protein bands in electrophoresis .

Comparison with Similar Compounds

Chemical Structures and Properties

| Compound | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Ponceau 3R | 3564-09-8 | C₁₉H₁₆N₂Na₂O₇S₂ | Two sulfonate groups, azo bond |

| Brilliant Ponceau 5R | 2611-82-7 | C₂₀H₁₁N₂Na₃O₁₀S₃ | Three sulfonate groups |

| Ponceau 4R | 2611-82-7 | C₂₀H₁₁N₂Na₃O₁₀S₃ | Three sulfonate groups |

| Ponceau SX | 4548-53-2 | C₁₈H₁₄N₂Na₂O₇S₂ | Two sulfonate groups |

| Tartrazine | 1934-21-0 | C₁₆H₉N₄Na₃O₉S₂ | Pyrazolone ring, sulfonates |

Key Differences :

- Ponceau 3R and Ponceau SX share two sulfonate groups, while Ponceau 4R and Brilliant Ponceau 5R have three, increasing their water solubility and stability in acidic conditions .

- Tartrazine’s pyrazolone structure differentiates its lightfastness and pH sensitivity compared to naphthalene-based Ponceau dyes .

Functional Insights :

Analytical Detection and Performance

Methods :

Staining Efficiency :

- Ponceau S staining intensity is unaffected by acid type (TCA vs. acetic acid) or dye concentration (0.1%–0.5%), unlike Ponceau 3R, which requires specific conditions for optimal use .

Biological Activity

Ponceau 3R free acid, also known as C.I. 16155, is an azo dye widely used in food and cosmetic applications due to its vibrant red color. However, its biological activity raises significant concerns regarding toxicity, carcinogenicity, and mutagenicity. This article delves into the biological effects of this compound, highlighting research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Ponceau 3R has the chemical formula and is classified as a disodium salt of 2-hydroxy-4-((2,4,5-trimethylphenyl)azo)-1-naphthalenesulfonic acid. The azo group () is critical for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 444.48 g/mol |

| CAS Number | 3564-09-8 |

| Solubility | Soluble in water |

| Color Index | C.I. 16155 |

Carcinogenic Potential

Ponceau 3R has been classified by the International Agency for Research on Cancer (IARC) as Group 2B, indicating it is possibly carcinogenic to humans. Studies have shown that many azo dyes can undergo metabolic activation to form reactive electrophiles that bind to DNA, leading to mutagenesis and cancer development .

Case Study: Mutagenicity in Human Intestinal Flora

Research conducted by Azzam et al. (2019) demonstrated that Ponceau 3R can be reduced by human intestinal anaerobes such as Fusobacterium sp., resulting in a mutagenic compound. This study highlights the potential for dietary exposure to lead to harmful metabolic byproducts within the gastrointestinal tract .

Toxicological Effects

Acute toxicity studies indicate that Ponceau 3R is not classified as harmful when ingested; however, chronic exposure may lead to significant health risks. For instance, animal studies have indicated liver and bladder toxicity associated with prolonged exposure to azo dyes .

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Animal Studies | Liver and bladder toxicity observed |

| Human Studies | Limited evidence of adverse effects |

| Metabolic Studies | Formation of mutagenic metabolites |

Interaction with Biological Molecules

Ponceau 3R exhibits various interactions with cellular components, influencing several biological pathways:

- Apoptosis : Induces programmed cell death in certain cancer cell lines.

- Cell Cycle Regulation : Alters cell cycle progression, potentially leading to tumorigenesis.

- Inflammatory Response : Can modulate immune responses through various signaling pathways .

The biological activity of Ponceau 3R can be attributed to its ability to undergo reduction reactions that generate reactive intermediates capable of interacting with nucleophilic sites on DNA and proteins. This interaction can lead to:

- DNA Adduct Formation : Resulting in mutations.

- Oxidative Stress : Inducing cellular damage and inflammation.

Q & A

Q. What are the validated spectrophotometric methods for quantifying Ponceau 3R free acid in laboratory samples, and how can researchers optimize these protocols?

Methodological Answer:

- Use UV-Vis spectrophotometry at λmax = 505–510 nm (validated for azo dyes). Prepare calibration curves with serial dilutions (1–50 µg/mL) in buffer solutions (e.g., PBS pH 7.4).

- Control for interference by filtering samples (0.22 µm) to remove particulates and using blank corrections. Validate linearity (R² > 0.99) and limit of detection (LOD) via standard deviation of residuals .

Q. How should researchers prepare and standardize stock solutions of this compound for reproducible experimental results?

Methodological Answer:

- Dissolve in deionized water (or specified buffer) under sonication (15–30 min) to ensure homogeneity. Verify purity via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).

- Store aliquots at -20°C to prevent degradation; recalibrate concentrations monthly using spectrophotometric validation .

Q. What experimental controls are essential when using this compound as a protein-staining agent in Western blotting?

Methodological Answer:

- Include negative controls (membranes stained without primary antibodies) to differentiate non-specific binding.

- Compare with alternative stains (e.g., Coomassie Blue) to validate transfer efficiency. Optimize staining time (5–10 min) and destaining steps (3x washes with 1% acetic acid) to reduce background noise .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s binding affinity data across different pH conditions?

Methodological Answer:

- Perform pH titration experiments (pH 4–9) to map electrostatic interactions. Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS.

- Cross-validate with molecular dynamics simulations to identify protonation states affecting azo group reactivity. Reconcile contradictions by comparing buffer ionic strength and temperature parameters .

Q. What strategies enable integration of this compound-based assays with metabolomic or proteomic datasets?

Methodological Answer:

Q. How can researchers optimize this compound for in vivo imaging applications while minimizing cytotoxicity?

Methodological Answer:

- Conduct dose-response assays (0.1–10 µM) in cell cultures to determine IC50. Use confocal microscopy with ROS-sensitive probes (e.g., DCFH-DA) to assess oxidative stress.

- Modify solubility via PEGylation or nanoparticle encapsulation. Validate biocompatibility in zebrafish or murine models pre-clinically .

Q. What computational approaches predict the stability of this compound under varying oxidative or photolytic conditions?

Methodological Answer:

- Apply density functional theory (DFT) to model degradation pathways (e.g., azo bond cleavage). Validate with accelerated stability testing (ICH Q1A guidelines) under UV light or H2O2 exposure.

- Correlate computational predictions with HPLC-MS degradation product profiles .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in cell viability assays?

Methodological Answer:

Q. What are the best practices for reconciling conflicting literature on this compound’s interactions with serum albumin?

Methodological Answer:

- Conduct systematic reviews using PRISMA guidelines to identify methodological variations (e.g., binding assay temperatures, albumin sources).

- Replicate key studies under standardized conditions. Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and compare dissociation constants (KD) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

Methodological Answer:

- Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval for dosing protocols.

- Include sham controls and minimize cohort sizes via power analysis. Publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.